molecular formula C8H10N2O2 B1401660 4,6-Dimethoxy-2-vinylpyrimidine CAS No. 850234-80-9

4,6-Dimethoxy-2-vinylpyrimidine

Cat. No.: B1401660
CAS No.: 850234-80-9
M. Wt: 166.18 g/mol
InChI Key: RVXNNXWHBOTAFA-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-vinylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and a vinyl group at position 2 on the pyrimidine ring. It has a molecular formula of C8H10N2O2 and a molecular weight of 166.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-vinylpyrimidine typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-2-vinylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or strong acids/bases depending on the desired substitution.

Major Products:

Scientific Research Applications

4,6-Dimethoxy-2-vinylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-vinylpyrimidine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can react with guanine and thymine in DNA, leading to the formation of DNA interstrand crosslinks. These crosslinks can interfere with DNA replication and transcription, ultimately leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

  • 2-Amino-4,6-dimethoxypyrimidine
  • 4,6-Dimethoxy-2-methylpyrimidine
  • 4,6-Dimethoxy-2-chloropyrimidine

Comparison: 4,6-Dimethoxy-2-vinylpyrimidine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for additional chemical modifications and interactions, making it a versatile compound in synthetic chemistry and biological applications .

Properties

IUPAC Name

2-ethenyl-4,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-6-9-7(11-2)5-8(10-6)12-3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXNNXWHBOTAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856232
Record name 2-Ethenyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850234-80-9
Record name 2-Ethenyl-4,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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